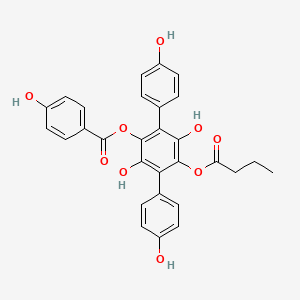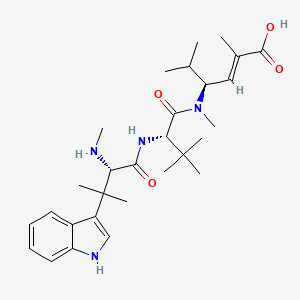![molecular formula C24H27N3O5S B1236042 ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1236042.png)
ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
Übersicht
Beschreibung
Erbulozol ist eine synthetische Verbindung, die für ihre starken mikrotubulihemmenden Eigenschaften bekannt ist. Es ist ein Kongener von Tubulozol und befindet sich derzeit in klinischen Phase-I-Studien als Chemotherapeutikum . Die Verbindung hat ein großes Potenzial gezeigt, das Tumorwachstum zu hemmen, und war Gegenstand verschiedener wissenschaftlicher Studien.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Erbulozol umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Der Prozess umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur wird durch eine Reihe von Reaktionen synthetisiert, die aromatische Verbindungen und schwefelhaltige Reagenzien beinhalten.
Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Gruppen funktionalisiert, um ihre biologische Aktivität zu verbessern.
Reinigung: Das Endprodukt wird mit Techniken wie Säulenchromatographie und Umkristallisation gereinigt, um Erbulozol in reiner Form zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Erbulozol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, und die Reaktionen werden in großen Reaktoren durchgeführt. Die Reinigungsschritte werden ebenfalls für größere Mengen der Verbindung hochskaliert.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of erbulozole involves several steps, starting with the preparation of the core structure. The process typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving aromatic compounds and sulfur-containing reagents.
Functionalization: The core structure is then functionalized with various groups to enhance its biological activity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain erbulozole in its pure form.
Industrial Production Methods
Industrial production of erbulozole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps are also scaled up to handle larger quantities of the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Erbulozol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Erbulozol kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid und Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Erbulozol kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien für diese Reaktionen sind Halogene und Alkylierungsmittel.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Halogene, Alkylierungsmittel und andere substituierende Reagenzien.
Hauptsächlich gebildete Produkte
Die Hauptsächlich gebildeten Produkte aus diesen Reaktionen umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Erbulozol. Diese Derivate weisen oft unterschiedliche biologische Aktivitäten auf und werden auf ihre potenziellen therapeutischen Anwendungen untersucht.
Wissenschaftliche Forschungsanwendungen
Erbulozol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung der Mikrotubuli-Inhibition und verwandter chemischer Reaktionen verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, insbesondere seine Fähigkeit, die Mikrotubuli-Bildung zu hemmen.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.
Wirkmechanismus
Erbulozol übt seine Wirkung aus, indem es die Polymerisation von Mikrotubuli hemmt, die essentielle Bestandteile des zellulären Zytoskeletts sind. Diese Hemmung stört die Zellteilung und führt zum Zelltod, was Erbulozol zu einem wirksamen Antitumormittel macht . Die Verbindung zielt auf die Colchicin-Bindungsstelle an Tubulin ab, wodurch die Bildung von Mikrotubuli verhindert und damit die Zellproliferation gehemmt wird.
Wirkmechanismus
Erbulozole exerts its effects by inhibiting the polymerization of microtubules, which are essential components of the cellular cytoskeleton. This inhibition disrupts cell division and leads to cell death, making erbulozole a potent antitumor agent . The compound targets the colchicine binding site on tubulin, preventing the formation of microtubules and thereby inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Erbulozol ähnelt anderen Mikrotubuli-Inhibitoren wie Tubulozol und Colchicin. Es weist jedoch einzigartige Eigenschaften auf, die es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen machen:
Tubulozol: Wie Erbulozol hemmt Tubulozol die Mikrotubuli-Polymerisation, kann aber unterschiedliche pharmakokinetische Eigenschaften aufweisen.
Colchicin: Colchicin zielt ebenfalls auf die Colchicin-Bindungsstelle an Tubulin ab, hat aber eine andere chemische Struktur und kann unterschiedliche biologische Aktivitäten aufweisen.
Ähnliche Verbindungen
- Tubulozol
- Colchicin
- Vinblastin
- Paclitaxel
Die einzigartige Struktur und die starken mikrotubulihemmenden Eigenschaften von Erbulozol machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
Molekularformel |
C24H27N3O5S |
|---|---|
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate |
InChI |
InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24-/m1/s1 |
InChI-Schlüssel |
KLEPCGBEXOCIGS-ZJSXRUAMSA-N |
SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
Isomerische SMILES |
CCOC(=O)NC1=CC=C(C=C1)SC[C@H]2CO[C@@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
Synonyme |
erbulozole P.I.N.N. R 55,104 R 55104 R-55104 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-dimethoxyphenyl)-3-(2-furanylmethyl)-4-imino-5H-[1]benzopyrano[2,3-d]pyrimidin-8-ol](/img/structure/B1235962.png)

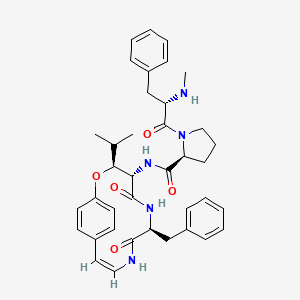
![(1R,3E,5R,7S,11S,12R,13S,14S)-1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B1235966.png)
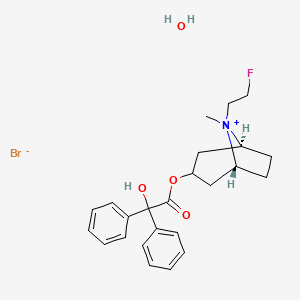
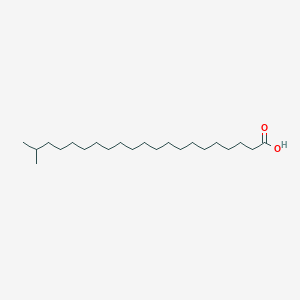
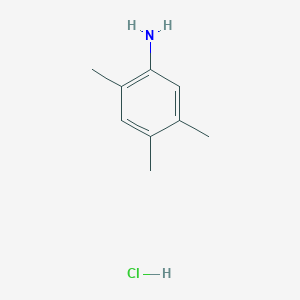
![2,3-Dimethoxy-12H-[1,3]dioxolo[5,6]indeno[1,2-C]isoquinolin-6-ium](/img/structure/B1235972.png)
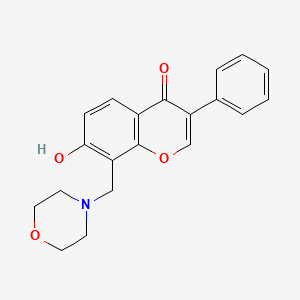
![(Z)-4-[(2S,17S)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1235980.png)
